2-((4-(4-Hydroxyphenyl)-6-imino-3-methyl-6,7-dihydropyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)carbonyl)phenol
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Overview
Description
(6-Amino-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)(2-hydroxyphenyl)methanone is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)(2-hydroxyphenyl)methanone typically involves multi-step organic reactions. The starting materials often include 4-hydroxybenzaldehyde, 3-methylpyrazole, and 2-hydroxybenzoyl chloride. The synthesis may proceed through the following steps:
Condensation Reaction: 4-hydroxybenzaldehyde reacts with 3-methylpyrazole in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 2-hydroxybenzoyl chloride under acidic conditions to form the pyrazolo[3,4-d][1,3]thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Amino-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)(2-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (6-Amino-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)(2-hydroxyphenyl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (6-Amino-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)(2-hydroxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Boron-doped polycyclic aromatic hydrocarbons: Compounds with similar aromatic structures but different functional groups.
Uniqueness
(6-Amino-4-(4-hydroxyphenyl)-3-methylpyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)(2-hydroxyphenyl)methanone is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C19H16N4O3S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[6-amino-4-(4-hydroxyphenyl)-3-methyl-4H-pyrazolo[3,4-d][1,3]thiazin-1-yl]-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H16N4O3S/c1-10-15-16(11-6-8-12(24)9-7-11)27-19(20)21-17(15)23(22-10)18(26)13-4-2-3-5-14(13)25/h2-9,16,24-25H,1H3,(H2,20,21) |
InChI Key |
BBTFCDQMNLYHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SC(=N2)N)C3=CC=C(C=C3)O)C(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
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